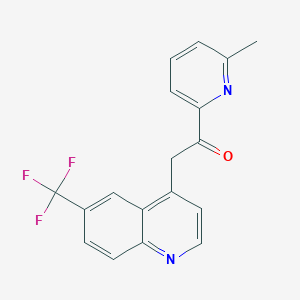
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone is a complex organic compound that features a unique combination of pyridine and quinoline rings
Méthodes De Préparation
The synthesis of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions such as cyclization and functional group modifications.
Quinoline Ring Synthesis: The quinoline ring is prepared separately, often involving Friedländer synthesis, which combines aniline derivatives with ketones.
Coupling Reaction: The pyridine and quinoline rings are then coupled using a cross-coupling reaction, such as Suzuki or Heck coupling, under specific conditions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trifluoromethyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)-2-(6-chloroquinolin-4-yl)ethanone: This compound has a chloro group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)-2-(6-methoxyquinolin-4-yl)ethanone: The presence of a methoxy group affects its solubility and potential biological activities.
1-(6-Methylpyridin-2-yl)-2-(6-nitroquinolin-4-yl)ethanone: The nitro group introduces different electronic effects, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13F3N2O |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
1-(6-methylpyridin-2-yl)-2-[6-(trifluoromethyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C18H13F3N2O/c1-11-3-2-4-16(23-11)17(24)9-12-7-8-22-15-6-5-13(10-14(12)15)18(19,20)21/h2-8,10H,9H2,1H3 |
Clé InChI |
FFZUNUMDJGRUFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
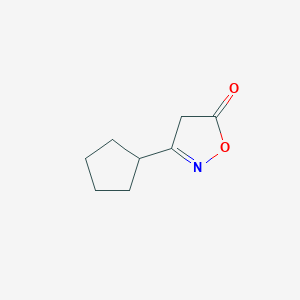
![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)

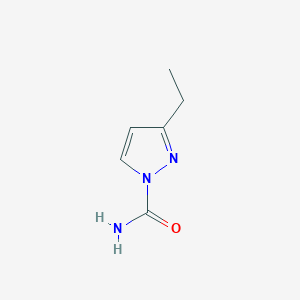
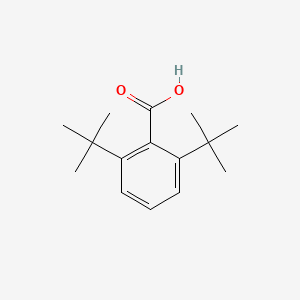
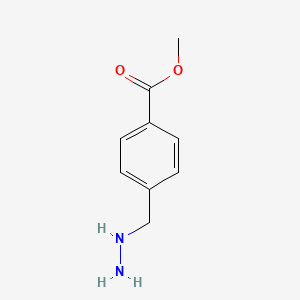
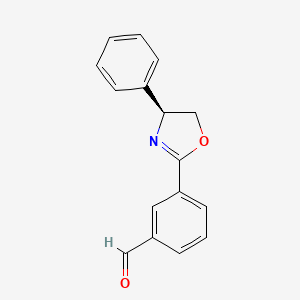

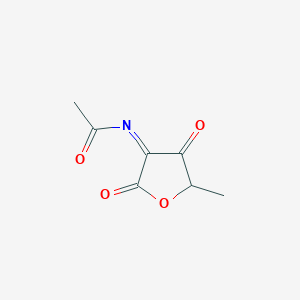

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

